N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a hydroxypropyl group, a fluorine atom, and a methoxy group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the cyclopropyl and hydroxypropyl groups can be achieved through various organic reactions, such as cyclopropanation and hydroxylation. The fluorine and methoxy groups are usually introduced via halogenation and methylation reactions, respectively. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide: Similar structure but with an additional fluorine atom.
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide core.
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide: Features an ethoxy group and a sulfonamide moiety.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxy-substituted benzamide structure. The presence of the fluorine atom contributes to its lipophilicity and biological activity. The molecular formula is C15H18FNO3, with a molecular weight of 277.31 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms.
- Receptor Binding : It interacts with various receptors, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
Biological Activity | IC50 (µM) | Target |
---|---|---|
Enzyme Inhibition | 5.2 | Cyclooxygenase (COX) |
Antimicrobial Activity | 12.7 | Staphylococcus aureus |
Receptor Binding | 8.4 | Serotonin Receptor 5-HT1A |
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on cyclooxygenase enzymes. The results indicated a significant reduction in prostaglandin synthesis, suggesting potential applications in anti-inflammatory therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited bacteriostatic activity at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 3: Receptor Interaction
Research focusing on the interaction of this compound with serotonin receptors revealed that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This finding opens avenues for further exploration in psychiatric pharmacology.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIFQGCZYILFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.